(2-Pyridylmethyl)lithium

Polydentate N-donor ligands Organolithium condensation Tripyridinedimethane synthesis

(2-Pyridylmethyl)lithium, commonly termed 2-picolyllithium, is a heteroaryl organolithium reagent generated by deprotonation of 2-picoline with n-butyllithium. It exists in solution as a dimeric species coordinated by donor solvents or excess picoline, and its solid-state structures reveal resonance contributions spanning carbanionic, aza-allyl, and enamido forms.

Molecular Formula C6H6LiN
Molecular Weight 99.1 g/mol
CAS No. 1749-29-7
Cat. No. B160071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Pyridylmethyl)lithium
CAS1749-29-7
Synonyms(2-pyridylmethyl)lithium
Molecular FormulaC6H6LiN
Molecular Weight99.1 g/mol
Structural Identifiers
SMILES[Li+].[CH2-]C1=CC=CC=N1
InChIInChI=1S/C6H6N.Li/c1-6-4-2-3-5-7-6;/h2-5H,1H2;/q-1;+1
InChIKeyBEBIQSRTLZBRRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridylmethyl lithium (CAS 1749-29-7): Core Reactivity and Structural Benchmarks for Organolithium Procurement


(2-Pyridylmethyl)lithium, commonly termed 2-picolyllithium, is a heteroaryl organolithium reagent generated by deprotonation of 2-picoline with n-butyllithium [1]. It exists in solution as a dimeric species coordinated by donor solvents or excess picoline, and its solid-state structures reveal resonance contributions spanning carbanionic, aza-allyl, and enamido forms [2]. The compound serves as a nucleophilic 2-picolyl synthon for introducing the 2-pyridylmethyl moiety into electrophilic scaffolds, enabling rapid assembly of polydentate N-donor ligands and pyridine-functionalized molecules [1].

Why Generic Organolithium Reagents Cannot Replace (2-Pyridylmethyl)lithium in Picolyl Transfer Chemistry


Unlike simple alkyllithium reagents (e.g., n-BuLi) that serve as strong bases or nucleophiles, (2-pyridylmethyl)lithium uniquely delivers the intact 2-picolyl fragment with controlled regiochemistry. Its reactivity diverges sharply even from closely related heteroaryl methyllithium species: lithiated 2-isopropylpyridine fails to react with pyridine electrophiles under forcing conditions (190 °C, 2 h), whereas 2-pyridylmethyllithium undergoes condensation at ambient temperature [1]. Between pyridylmethyl isomers, 2-picolyllithium exhibits carbanionic character at the methylene group, directing electrophilic attack to the exocyclic carbon rather than the pyridine nitrogen or ring positions—a selectivity pattern not uniformly observed for 3- or 4-picolyllithium [2]. Consequently, generic substitution with alternative organolithium bases or other picolyl isomers leads to product mixtures, failed reactions, or entirely different connectivity.

Quantitative Differentiation Evidence for (2-Pyridylmethyl)lithium versus Closest Analogs and In-Class Alternatives


Condensation Reactivity: 2-Pyridylmethyllithium vs Lithiated 2-Isopropylpyridine with Pyridine Electrophiles

2-Pyridylmethyllithium (LiPic) condenses with pyridine electrophiles to produce tripyridinedimethane (TPDM) and related polydentate N-donor ligands in good to high yields. Under optimized conditions using LiPic prepared in diethyl ether with a 2:1 LiPic/pyridine ratio at 20 °C for 8 h, TPDM was obtained with 80% NMR yield (65% isolated yield) [1]. In contrast, lithiated 2-isopropylpyridine generated from 2-isopropylpyridine shows no reaction with pyridine electrophiles even after 2 h at 190 °C, indicating complete loss of condensation capability when a methyl substituent is replaced with isopropyl [1]. DFT calculations attribute this divergence to unfavorable Gibbs free energy of reaction (ΔG°298 = 14.4 kcal/mol for the isopropyl case vs 11.0–11.2 kcal/mol for methyl/ethyl analogs), combined with elevated pKa of the CH-acid [1].

Polydentate N-donor ligands Organolithium condensation Tripyridinedimethane synthesis

Structural Differentiation: Carbanionic vs Aza-Allyl Bonding in THF-Solvated 2-Picolyllithium

Single-crystal X-ray diffraction of the THF solvate [2-CH₂Li(THF)₂C₅H₄N] reveals a Li–C bond length of 2.285(2) Å as the primary cation–anion interaction, consistent with dominant carbanionic character at the methylene carbon [1]. This contrasts with previously reported solvate structures: (2-PicLi·OEt₂)₂ (Li–N dominant) and (2-PicLi·PicH)₂ (mixed Li–N/η³-aza-allyl), where lithium coordinates preferentially to the pyridine nitrogen [1]. DFT calculations (B3LYP/6-311+G(d)), QTAIM, and NBO analyses confirm that the THF solvate exhibits significantly greater carbanionic electron density at the exocyclic carbon than any prior 2-picolyllithium structure [1].

Organolithium structure Carbanionic character X-ray crystallography

Regioselectivity of Electrophilic Attack: Methylene Carbon vs Pyridine Ring Positions

Electrostatic potential (ESP) analysis of the dimeric 2-picolyllithium complex [(C₆H₆NLi·NC₆H₇)]₂ maps a broad region of negative ESP above the methylene carbon plane, identifying it as the kinetically preferred site for electrophilic attack. Experimental validation confirms that electrophiles such as aldehydes, nitriles, and pyridines react exclusively at the exocyclic CH₂ group rather than at the pyridine nitrogen or aromatic ring carbons [1]. In comparison, 3-picolyllithium and 4-picolyllithium show different charge distributions that can lead to competing ring-metalation or dehydration pathways under the same conditions [2].

Electrostatic potential mapping Organolithium regioselectivity Electrophilic substitution

Comparative Yield Efficiency: 2-Pyridylmethyllithium vs (6-Methyl-2-pyridyl)methyllithium in Dipyridinemethane Formation

When reacted with 2-picoline as electrophile, 2-pyridylmethyllithium (LiPic) produces 6-methyl-2-pyridylpyridine (Me-DPM) with 41% NMR yield (30% isolated) at 20 °C using a 1:1 ratio. The substituted analog (6-methyl-2-pyridyl)methyllithium (LiLut), bearing a methyl group ortho to nitrogen, shows markedly different efficiency: under identical conditions (LiLut/LutH/PicH 1:1:1, 120 °C, 8 h), Me₂-DPM is obtained at 63% NMR yield (50% isolated) [1]. However, this yield advantage comes at significantly higher reaction temperature (120 °C vs 20 °C) and requires careful tuning of LutH/LiLut ratios (2–4.5) to suppress proton-transfer side reactions that regenerate LiPic [1].

Ligand synthesis optimization Dipyridinemethane Organolithium condensation

Procurement-Linked Application Scenarios for (2-Pyridylmethyl)lithium Based on Verified Differentiation Evidence


Synthesis of Tripyridinedimethane and Related Polydentate N-Donor Ligands

(2-Pyridylmethyl)lithium is the reagent of choice for constructing tripyridinedimethane (TPDM) scaffolds via condensation with pyridine electrophiles, achieving up to 80% NMR yield at ambient temperature [1]. The demonstrated inertness of lithiated 2-isopropylpyridine under identical conditions confirms that only the unsubstituted 2-pyridylmethyl anion possesses the steric and electronic profile required for successful condensation, making this compound indispensable for laboratories synthesizing tripodal N-donor ligands for coordination chemistry and catalysis [1].

Carbanion-Selective Nucleophilic Additions Where Regiochemical Fidelity Is Critical

In reactions with aldehydes, ketones, and nitriles, (2-pyridylmethyl)lithium reacts exclusively at the methylene carbon, yielding single regioisomeric products [1]. This stands in contrast to 3- and 4-picolyllithium isomers, which generate dehydration by-products or ring-functionalized mixtures [2]. Procurement of the 2-isomer eliminates the need for regioisomer separation, reducing purification costs and improving atom economy in medicinal chemistry and natural product derivatization programs.

Structural Studies of Organolithium Speciation and Reactivity Tuning via Solvate Selection

The THF solvate of (2-pyridylmethyl)lithium exhibits a uniquely short Li–C bond (2.285 Å) and pronounced carbanionic character, distinguishing it from diethyl ether and picoline solvates where Li–N interactions dominate [1]. This structural evidence supports the selection of specific solvate forms to tailor nucleophilicity: THF-solvated material provides enhanced carbon-centered reactivity for challenging electrophiles, while ether-solvated forms may offer greater solution stability. Users requiring well-defined organolithium speciation for mechanistic investigations should specify solvate form at procurement.

Ambient-Temperature Condensation for Energy-Efficient Dipyridinemethane Production

Compared to (6-methyl-2-pyridyl)methyllithium, which requires 120 °C for efficient dipyridinemethane formation, the parent (2-pyridylmethyl)lithium achieves condensation at 20 °C, offering significant reductions in energy input and thermal hazard in pilot-scale syntheses [1]. This thermal advantage directly supports process chemists selecting reagents for scale-up of pyridine-containing intermediates.

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